
7-Methylcoumarin
Vue d'ensemble
Description
7-Methylcoumarin, also known as 7-hydroxycoumarin or umbelliferone, is a naturally occurring compound found in a variety of plants, including celery, carrots, and parsley. It is also found in some fungi and bacteria, and is used as a flavoring agent in food and beverages. 7-Methylcoumarin has been studied for its potential biological activities, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.
Applications De Recherche Scientifique
Antimitotic Agent
7-Methylcoumarin has been investigated for its antimitotic potential, particularly in studies involving Allium sativum promeristem. This suggests its potential use in understanding cell division and developing antimitotic agents .
Analytical Chemistry
It is used as an internal standard in high-performance liquid chromatography (HPLC) for the simultaneous determination of furocoumarin compounds in biological samples, such as rat plasma .
Material Science
Research has shown that 7-Methylcoumarin can contribute to the mechanical properties, surface morphology, and biodegradability of blend films when used in combination with other materials .
Fluorescent Labeling
Coumarins, including 7-Methylcoumarin, are important fluorophores used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Antioxidant Research
Studies have explored the antioxidant activity of coumarins and their metal complexes, which could be significant in understanding oxidative stress-related diseases .
Biotechnology
In biotechnological applications, derivatives of methylcoumarin have been studied for their effects on quorum sensing and biofilm formation in bacterial cultures, which is crucial for understanding bacterial communication and infection control .
Medicinal Chemistry
The chemical structure of coumarins allows for versatile interactions with various biological targets, making them promising candidates for therapeutic applications in diseases like neurodegenerative disorders, cancer, and inflammation .
Mécanisme D'action
Target of Action
7-Methylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together . It has been found to have strong hepatoprotective activity .
Mode of Action
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . This suggests that 7-Methylcoumarin may interact with its targets through similar mechanisms.
Biochemical Pathways
Coumarins, including 7-Methylcoumarin, are involved in various biochemical pathways. They are known to be metabolized in plants and undergo a conjugation reaction catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Pharmacokinetics
The metabolism of coumarins in general involves the addition of a glucuronic acid molecule to form a more water-soluble compound, which is readily excreted from the body in urine . This suggests that 7-Methylcoumarin may have similar ADME properties.
Result of Action
Coumarins are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders . They also play a key role in fluorescent labeling of biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methylcoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor environmental changes .
Propriétés
IUPAC Name |
7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHXRDUXNVEIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062424 | |
| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylcoumarin | |
CAS RN |
2445-83-2 | |
| Record name | 7-Methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN83T03QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 7-Methylcoumarin exhibit any specific biological activity?
A1: Yes, research suggests that 7-Methylcoumarin exhibits several biological activities. For example, it demonstrates potential as an antimitotic agent, inhibiting cell proliferation in Allium sativum promeristem. [] Additionally, it shows promise as a pigmentation stimulator by increasing melanin synthesis in B16F10 murine melanoma cells. []
Q2: How does 7-Methylcoumarin affect melanin synthesis?
A2: 6-Methylcoumarin, a closely related analog, has been shown to increase melanin synthesis by affecting several signaling pathways in B16F10 cells. It increases p38, JNK, and PKA phosphorylation while decreasing phosphorylated ERK, Akt, and CREB expressions. It also activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels. [] While 7-Methylcoumarin wasn't specifically studied in this context, its structural similarity to 6-Methylcoumarin suggests a potential for similar effects on melanogenesis.
Q3: Does 7-Methylcoumarin interact with cytochrome P450 enzymes?
A3: Yes, 7-Methylcoumarin is a high-affinity inhibitor of cytochrome P450 2A5 (CYP2A5), a key enzyme involved in the metabolism of various compounds, including the carcinogen aflatoxin B1. []
Q4: Can 7-Methylcoumarin's inhibition of CYP2A5 be used therapeutically?
A4: Potentially. Studies have shown that 7-Methylcoumarin and other high-affinity CYP2A5 inhibitors can block the toxicity of aflatoxin B1 in recombinant yeast expressing the enzyme. This suggests that CYP2A5 inhibitors like 7-Methylcoumarin could be explored for their potential in mitigating aflatoxin B1-induced toxicity. []
Q5: What is the molecular formula and weight of 7-Methylcoumarin?
A5: The molecular formula of 7-Methylcoumarin is C10H8O2, and its molecular weight is 160.17 g/mol.
Q6: Are there any spectroscopic studies on 7-Methylcoumarin?
A6: Yes, several studies have investigated the spectroscopic properties of 7-Methylcoumarin. Vibrational (FT-IR and FT-Raman) and NMR spectroscopic analyses, along with quantum chemical investigations, have been conducted to understand its structural features. [, ]
Q7: Have computational methods been applied to study 7-Methylcoumarin?
A9: Yes, computational chemistry and modeling techniques have been employed. Molecular docking and dynamics simulations were used to analyze the binding interactions of 7-Methylcoumarin within the active sites of CYP2A enzymes. [] Additionally, DFT calculations were used to correlate its molecular structure with its potential corrosion inhibition properties. []
Q8: How do structural modifications of 7-Methylcoumarin affect its biological activity?
A10: Research indicates that structural changes significantly influence its activity. For instance, the presence of a lactone ring, as seen in 5- or 6-position substituted gamma- and delta-lactones, dramatically increases the inhibitory potency towards mouse CYP2A5 compared to human CYP2A6. Conversely, removing the lactone ring reduces this difference in inhibitory activity. [] This suggests that the lactone moiety plays a crucial role in its interaction with CYP2A5.
Q9: Are there other structural modifications that affect its activity?
A11: Yes, the position of substituents on the coumarin scaffold influences its sensitizing capacity. Coumarins with a catecholic disubstitution in the benzene ring, such as esculetin and 4-methylesculetin, display a higher sensitizing potential compared to 7-Methylcoumarin, which lacks this substitution pattern. This difference is attributed to the ability of catecholic coumarins to form ortho-quinones under oxidizing conditions, potentially leading to allergic reactions. []
Q10: What is known about the stability and formulation of 7-Methylcoumarin?
A12: While specific stability data is limited in the provided research, its incorporation into cosmetic products suggests some stability under typical cosmetic formulation conditions. [] Further studies are needed to determine its stability profile under various environmental conditions and to develop optimal formulations for enhanced stability, solubility, and bioavailability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




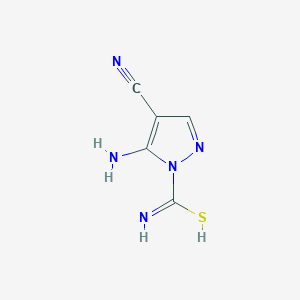
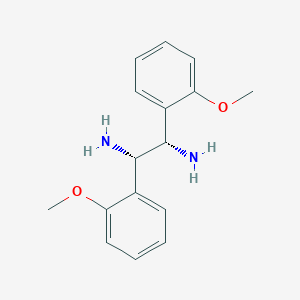
![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)
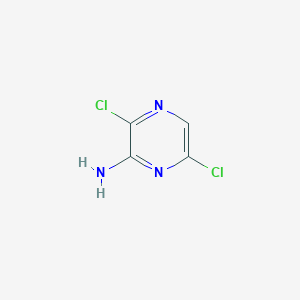

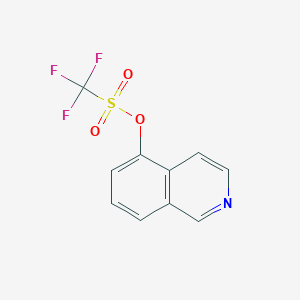
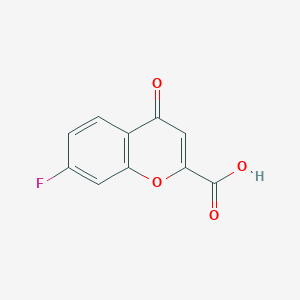
![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)


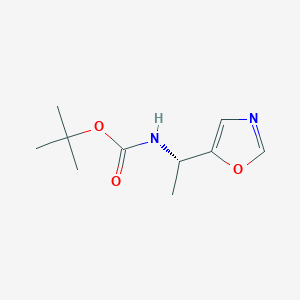
![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)
